Cas no 866323-14-0 (Belinostat)

Belinostat structure
Belinostat structure
Product Name:Belinostat
CAS番号:866323-14-0
MF:C15H14N2O4S
メガワット:318.347662448883
MDL:MFCD08064035
CID:661025
PubChem ID:6918638
Update Time:2025-05-21

Belinostat 化学的及び物理的性質

名前と識別子

    • 2-Propenamide, N-hydroxy-3-[3-[(phenylamino)sulfonyl]phenyl]-, (2E)-
    • Belinostat
    • N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide
    • PX105684
    • PX-105684
    • PXD101
    • PXD-101
    • (E)-N-Hydroxy-3-[3-(N-phenylsulfamoyl)phenyl]acrylamide
    • Belinostat (PXD101)
    • Beleodaq
    • NSC726630
    • (E)-N-hydroxy-3-(3-(N-phenylsulfamoyl)phenyl)acrylamide
    • PXD 101
    • N-HYDROXY-3-(3-PHENYLSULFAMOYLPHENYL)ACRYLAMIDE
    • PX 105684
    • F4H96P17NZ
    • (2E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide
    • (E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide
    • Belinostat(Random Configuration)
    • (2E)-N-hydro
    • (2E)-N-Hydroxy-3-[3-[(phenylamino)sulfonyl]phenyl]-2-propenamide (ACI)
    • CHEBI:94531
    • NSC-726630
    • BDBM25150
    • CHEBI:61076
    • UNII-F4H96P17NZ
    • DB05015
    • NCGC00263155-09
    • N-Hydroxy-3-(3-phenylsulphamoylphenyl)acrylamide
    • Belinostat (PXD101)?
    • N-HYDROXY-3-(3-((PHENYLAMINO)SULFONYL)PHENYL)-2-PROPENAMIDE
    • BELINOSTAT [ORANGE BOOK]
    • DTXSID60194378
    • NSC758774
    • AC-25046
    • N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]-2-propenamide
    • (E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide.
    • NCGC00263155-05
    • E-Belinostat
    • L01XX49
    • NSC-758774
    • 414864-00-9
    • N-hydroxy-3-(3-(phenylsulfamoyl)phenyl)prop-2-enamide
    • SMR004702879
    • Belinostat (PXD101; PX105684; NSC726630)
    • BELINOSTAT [WHO-DD]
    • 5OG
    • BRD-K17743125-001-08-4
    • (2E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]acrylamide
    • (2E)-N-HYDROXY-3-(3-(PHENYLSULFAMOYL)PHENYL)PROP-2-ENAMIDE
    • CCG-208758
    • AC-35365
    • MLS006011091
    • BCPP000351
    • AKOS025401741
    • 2-Propenamide, N-hydroxy-3-(3-((phenylamino)sulfonyl)phenyl)-, (2E)-
    • BELINOSTAT [VANDF]
    • (E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enehydroxamic acid
    • Belinostat,PXD101, PX105684
    • CHEMBL408513
    • PXD101;PX105684
    • (E)-N-Hydroxy-3-(3-phenylsulfamoyl-phenyl)-acrylamide
    • EN300-7361191
    • NCNRHFGMJRPRSK-MDZDMXLPSA-N
    • AS-17068
    • Q4882925
    • B5888
    • Belinostat (USAN/INN)
    • EX-A180
    • BCP01741
    • MFCD08064035
    • BRD-K17743125-001-01-9
    • s1085
    • N-Hydroxy-3-(3-(N-phenylsulfamoyl)phenyl)acrylamide
    • (2E)-N-hydroxy-3-(3-(phenylsulfamoyl)phenyl)acrylamide
    • NCGC00263155-02
    • SW219445-1
    • NS00069313
    • Belinostat [USAN]
    • 866323-14-0
    • 2-Propenamide, N-hydroxy-3-(3-((phenylamino)sulfonyl)phenyl)-
    • belinostatum
    • BELINOSTAT [MI]
    • Belinostat [USAN:INN]
    • BCP9000386
    • GTPL7496
    • D08870
    • DTXCID70116869
    • J-523584
    • BELINOSTAT [INN]
    • Beleodaq (TN)
    • MDL: MFCD08064035
    • インチ: 1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+
    • InChIKey: NCNRHFGMJRPRSK-MDZDMXLPSA-N
    • ほほえんだ: S(C1C=CC=C(/C=C/C(=O)NO)C=1)(=O)(=O)NC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 318.06742811g/mol
  • どういたいしつりょう: 318.06742811g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 492
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 104
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.4±0.1 g/cm3
  • ゆうかいてん: No data available
  • フラッシュポイント: No data available
  • 最大波長(λmax): 716(lit.)

Belinostat セキュリティ情報

Belinostat 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AstaTech
62210-0.25/G
N-HYDROXY-3-(3-PHENYLSULFAMOYLPHENYL)ACRYLAMIDE
866323-14-0 97%
0.25g
$37 2023-09-16
AstaTech
62210-1/G
N-HYDROXY-3-(3-PHENYLSULFAMOYLPHENYL)ACRYLAMIDE
866323-14-0 97%
1g
$104 2023-09-16
AstaTech
62210-5/G
N-HYDROXY-3-(3-PHENYLSULFAMOYLPHENYL)ACRYLAMIDE
866323-14-0 97%
5g
$349 2023-09-16
S e l l e c k ZHONG GUO
S1085-10mM (1mL in DMSO)
Belinostat
866323-14-0 99.74%
10mM (1mL in DMSO)
¥1317.13 2023-09-16
S e l l e c k ZHONG GUO
S1085-10mg
Belinostat
866323-14-0 99.74%
10mg
¥981.69 2023-09-16
S e l l e c k ZHONG GUO
S1085-50mg
Belinostat
866323-14-0 99.74%
50mg
¥3030.32 2023-09-16
S e l l e c k ZHONG GUO
S1085-100mg
Belinostat
866323-14-0 99.74%
100mg
¥4653.78 2023-09-16
S e l l e c k ZHONG GUO
S1085-200mg
Belinostat
866323-14-0 99.74%
200mg
¥7950.07 2023-09-16
ChemScence
CS-0453-10mg
Belinostat
866323-14-0 99.94%
10mg
$78.0 2022-04-26
ChemScence
CS-0453-50mg
Belinostat
866323-14-0 99.94%
50mg
$180.0 2022-04-26

Belinostat 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Zinc oxide (ZnO) Solvents: Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1), mixt. with 1,2,3-propa… ;  10 min, 25 °C
1.2 Reagents: Hydroxylamine Solvents: Water ;  25 °C; 12 - 36 h, 25 °C
1.3 Reagents: Oxalic acid Solvents: Ethanol ;  2 h, rt
リファレンス
A base-free hydroxylaminolysis protocol promoted by ZnO in deep eutectic solvents
Liang, Xinjie; et al, Green Chemistry, 2023, 25(6), 2446-2452

合成方法 2

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Acetic acid ,  Water ;  < -5 °C; 45 min, < -5 °C
1.2 Reagents: Sulfur dioxide Catalysts: Cupric chloride Solvents: Acetic acid ;  < -5 °C
1.3 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water ;  rt; 10 h, rt
2.1 Reagents: Potassium hydroxide ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  rt
2.2 1 h, 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
リファレンス
Simple and Efficient Synthesis of Belinostat
Yang, Lei; et al, Synthetic Communications, 2010, 40(17), 2520-2524

合成方法 3

はんのうじょうけん
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene
1.2 Reagents: Pyridine ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ;  rt
2.2 Reagents: Thionyl chloride Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene
2.3 Reagents: Sodium bicarbonate ,  Hydroxylamine Solvents: Water
リファレンス
Macrocyclization via remote meta-selective C-H olefination using a practical indolyl template
Zhang, Pengfei; et al, Chemical Science, 2023, 14(31), 8279-8287

合成方法 4

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water ;  1 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, acidified, rt
3.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  1 h, reflux
3.2 Reagents: Sodium bicarbonate ,  Hydroxyamine hydrochloride Solvents: Tetrahydrofuran ,  Water ;  10 min, rt
3.3 Solvents: Tetrahydrofuran ;  1 h, rt
リファレンス
Novel sulfonamide derivatives as inhibitors of histone deacetylase
Finn, Paul W.; et al, Helvetica Chimica Acta, 2005, 88(7), 1630-1657

合成方法 5

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  rt
1.2 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
リファレンス
Simple and Efficient Synthesis of Belinostat
Yang, Lei; et al, Synthetic Communications, 2010, 40(17), 2520-2524

合成方法 6

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  rt
1.2 Reagents: Thionyl chloride Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene
1.3 Reagents: Sodium bicarbonate ,  Hydroxylamine Solvents: Water
リファレンス
Macrocyclization via remote meta-selective C-H olefination using a practical indolyl template
Zhang, Pengfei; et al, Chemical Science, 2023, 14(31), 8279-8287

合成方法 7

はんのうじょうけん
1.1 Catalysts: Piperidine Solvents: Pyridine ;  110 °C → rt; rt; 8.5 h, 105 - 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10, < 20 °C
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 1 - 2, < 20 °C; 30 min, 15 - 20 °C
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Thionyl chloride Solvents: Ethyl acetate ;  15 - 20 °C; 15 h, 25 - 30 °C
2.2 Reagents: Hydroxylamine Solvents: Tetrahydrofuran ,  Water ;  2.5 h, 0 - 5 °C; 6.5 h, 25 - 30 °C
リファレンス
The development of an effective synthetic route of belinostat
Bao, Xuefei; et al, Organic Process Research & Development, 2016, 20(8), 1482-1488

合成方法 8

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
1.3 Solvents: Dimethylformamide ;  rt; overnight, rt
1.4 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene
1.5 Reagents: Pyridine ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ;  rt
2.2 Reagents: Thionyl chloride Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene
2.3 Reagents: Sodium bicarbonate ,  Hydroxylamine Solvents: Water
リファレンス
Macrocyclization via remote meta-selective C-H olefination using a practical indolyl template
Zhang, Pengfei; et al, Chemical Science, 2023, 14(31), 8279-8287

合成方法 9

はんのうじょうけん
1.1 Reagents: Silver acetate Catalysts: Acetylglycine ,  Palladium diacetate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  15 min, rt; 0.5 h, 80 °C; 80 °C → rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, 70 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
2.3 Solvents: Dimethylformamide ;  rt; overnight, rt
2.4 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene
2.5 Reagents: Pyridine ;  rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol ;  rt
3.2 Reagents: Thionyl chloride Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene
3.3 Reagents: Sodium bicarbonate ,  Hydroxylamine Solvents: Water
リファレンス
Macrocyclization via remote meta-selective C-H olefination using a practical indolyl template
Zhang, Pengfei; et al, Chemical Science, 2023, 14(31), 8279-8287

Belinostat Raw materials

Belinostat Preparation Products

Belinostat サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:866323-14-0)Belinostat
注文番号:A855341
在庫ステータス:in Stock
はかる:50mg/100mg/200mg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:54
価格 ($):226.0/331.0/527.0
Email:sales@amadischem.com
推奨される供給者
Amadis Chemical Company Limited
(CAS:866323-14-0)Belinostat
A855341
清らかである:99%/99%/99%
はかる:50mg/100mg/200mg
価格 ($):226.0/331.0/527.0
Email